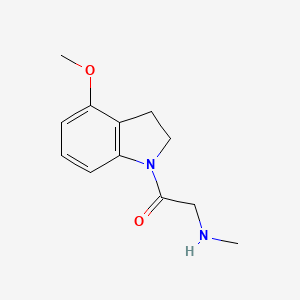![molecular formula C11H18ClNO2 B1477191 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2092516-39-5](/img/structure/B1477191.png)
2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Approaches to Spiroaminals
Compounds such as 2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one serve as key intermediates in the synthesis of spiroaminals. These compounds, including various azaspirocyclic systems, have been synthesized through innovative methods, showcasing the synthetic versatility and potential for generating complex molecular architectures. For instance, the synthesis of 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and related structures has been achieved through methods that demonstrate excellent regio- and stereoselectivity, underlining the importance of such compounds in synthetic organic chemistry (Sinibaldi & Canet, 2008).
Pharmaceutical Applications
The interest in spirocyclic compounds extends into pharmaceutical research, where their incorporation into drug molecules has been explored for enhancing biological activity. A notable application is in the modification of antibiotics, such as ciprofloxacin, where spirocyclic derivatives have been synthesized and evaluated for antibacterial efficacy. Although these derivatives showed a narrower activity spectrum compared to ciprofloxacin, some exhibited potent activity against specific bacterial strains, highlighting the potential of spirocyclic structures in drug development (Lukin et al., 2022).
Crystal Structure and Biological Activity
The crystal structures of spirocyclic compounds provide insight into their molecular conformations, which is crucial for understanding their biological activities. For example, studies on compounds like 3-methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione have elucidated their conformational preferences and hydrogen bonding patterns, which can influence their interaction with biological targets. These insights are valuable for the design of new compounds with enhanced efficacy and selectivity (Zukerman-Schpector et al., 1999).
Enantioselective Catalysis
Spirocyclic compounds have also been explored in enantioselective catalysis, demonstrating their versatility beyond being mere structural motifs in drug molecules. Their use in catalytic systems for asymmetric synthesis reflects the broader applicability of spirocyclic structures in chemistry, contributing to the efficient synthesis of chiral compounds (Kashiwagi et al., 1999).
Propiedades
IUPAC Name |
2-chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-8-10(14)13-6-3-5-11(9-13)4-1-2-7-15-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJQMOZXRKGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)
![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)
![3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477114.png)
![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477121.png)
![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)
![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)
![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)
![3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477126.png)
![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)

